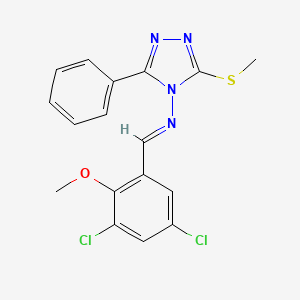

![molecular formula C11H7N3O2 B5569802 1H-pyridazino[6,1-b]quinazoline-2,10-dione CAS No. 148148-00-9](/img/structure/B5569802.png)

1H-pyridazino[6,1-b]quinazoline-2,10-dione

Vue d'ensemble

Description

“1H-pyridazino[6,1-b]quinazoline-2,10-dione” is a chemical compound with the molecular formula C11H7N3O2 . It is a type of quinazoline, a class of organic compounds that are known for their various therapeutic and biological activities .

Synthesis Analysis

Quinazolines, including “this compound”, can be synthesized through various methods. One common method involves the reaction of aromatic aldehyde and anthranilic acid . Other synthesis methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a 2-pyrimidinone ring . The skeleton is composed of two six-membered aromatic rings that are fused to each other, and two nitrogen atoms are present at 1 and 3 positions on the skeleton .

Chemical Reactions Analysis

Quinazolines, including “this compound”, have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . These activities are often attributed to the presence of the two nitrogen atoms in the quinazoline structure .

Physical and Chemical Properties Analysis

The average mass of “this compound” is 213.192 Da, and its monoisotopic mass is 213.053833 Da .

Applications De Recherche Scientifique

Structural Analysis and Chemical Properties

- Structure Elucidation and Chemical Behavior : 2-Phenyl-3H-pyridazino[6,1-b]quinazoline-3,10(5H)-dione, a related compound, was studied for its tautomeric structures and spectral behavior. Its alkylation and hydrolytic ring-opening under different conditions were explored, indicating its chemical versatility (Csányi et al., 2002).

Synthesis and Antimicrobial Application

- Synthesis and Antimicrobial Studies : Synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones showed antimicrobial activities against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011).

Heterocyclic Synthesis and Biological Activities

- Tandem Reaction Synthesis : Iodine-catalyzed synthesis of pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one derivatives via a tandem reaction shows the complexity and potential of these compounds in synthetic chemistry (Wenting et al., 2016).

- Synthesis of Fused Heterocycles : The synthesis of various proximal-benzolumazine and related compounds demonstrates the diversity and potential applications of these heterocyclic structures (Schneller & Christ, 1981).

- Metabolic and Structural Studies : Study of the in vitro metabolic profile and absolute configuration of bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones highlights their potential in drug development (Long et al., 2021).

Chemical Properties and Applications

- Chemical Properties of Diazines and Derivatives : Research on diazines and their derivatives, including quinazolines, emphasizes their importance in various chemical and biological applications (Groziak, 2008).

- Antimicrobial Activities of Heterocyclic Compounds : New heterocyclic compounds based on pyridazino[6,1-b]quinazolin-10-ones were synthesized and demonstrated significant antimicrobial activities (El-Salam et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1H-pyridazino[6,1-b]quinazoline-2,10-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in various biological processes, including immune response, cardiovascular development, and neural development .

Mode of Action

This compound interacts with S1PR2 by binding to it . This interaction triggers a series of intracellular events that lead to changes in cell function.

Biochemical Pathways

The interaction of this compound with S1PR2 affects the sphingosine-1-phosphate (S1P) signaling pathway . S1P is a bioactive lipid mediator that regulates a variety of physiological processes, including cell proliferation, survival, migration, and immune cell trafficking . By modulating the activity of S1PR2, this compound can influence these processes .

Result of Action

The binding of this compound to S1PR2 can lead to various molecular and cellular effects, depending on the specific context and cell type . For instance, it can influence cell proliferation, survival, and migration . The exact outcomes of these interactions are complex and depend on a variety of factors, including the specific biological context and the presence of other signaling molecules .

Analyse Biochimique

Biochemical Properties

1H-pyridazino[6,1-b]quinazoline-2,10-dione has been found to exhibit potent cytotoxic activity . The compound interacts with DNA, indicating its potential role in biochemical reactions

Cellular Effects

The cellular effects of this compound have been studied in vitro. The compound has shown potent cytotoxic activity against a panel of human tumor cell lines . It has been found to induce apoptosis in a dose-dependent manner

Molecular Mechanism

The compound has been found to interact with DNA , suggesting potential binding interactions with biomolecules

Propriétés

IUPAC Name |

1H-pyridazino[6,1-b]quinazoline-2,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-10-6-5-9-12-8-4-2-1-3-7(8)11(16)14(9)13-10/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNORTKXGHPBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350723 | |

| Record name | ST50725932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148148-00-9 | |

| Record name | ST50725932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![N,N-DIETHYL-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)

![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5569810.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5569833.png)